2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid

Factor VIIa inhibition Anticoagulant drug discovery Serine protease inhibitor design

2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid (CAS 306325-55-3) is a synthetic small molecule belonging to the phthalamic acid class, characterized by a benzoic acid moiety linked via a carbamoyl bridge to a meta-carbamoyl-substituted phenyl ring. Its molecular formula is C15H12N2O4 with a molecular weight of 284.27 g/mol, a calculated XLogP3-AA of 1.2, three hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
CAS No. 306325-55-3
Cat. No. B3423563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid
CAS306325-55-3
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)O
InChIInChI=1S/C15H12N2O4/c16-13(18)9-4-3-5-10(8-9)17-14(19)11-6-1-2-7-12(11)15(20)21/h1-8H,(H2,16,18)(H,17,19)(H,20,21)
InChIKeyGJGNUGTYQMWDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid (CAS 306325-55-3): Chemical Identity, Physicochemical Profile, and Supplier Landscape


2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid (CAS 306325-55-3) is a synthetic small molecule belonging to the phthalamic acid class, characterized by a benzoic acid moiety linked via a carbamoyl bridge to a meta-carbamoyl-substituted phenyl ring . Its molecular formula is C15H12N2O4 with a molecular weight of 284.27 g/mol, a calculated XLogP3-AA of 1.2, three hydrogen bond donors, and four hydrogen bond acceptors . The compound is commercially available from multiple suppliers, including Bidepharm and Leyan, typically at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) . This compound serves as both a synthetic building block for more complex bioactive molecules and a substructure found within certain factor VIIa inhibitor scaffolds .

Why Generic Phthalamic Acid Analogs Cannot Substitute for 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid in Factor VIIa Inhibitor Synthesis


Within the phthalamic acid class, minor structural variations lead to significant differences in biological activity and target engagement. The compound's specific meta-carbamoyl substitution pattern on the P1 phenyl ring is a critical structural determinant identified in the development of nonbenzamidine factor VIIa inhibitors, where it serves as a viable but potency-modulated replacement for the benzamidine warhead . Generic substitution by other phthalamic acid analogs, such as the unsubstituted N-phenylphthalamic acid or N-1-naphthylphthalamic acid, would fundamentally alter the hydrogen-bonding network with the S1 pocket of factor VIIa, as evidenced by the 20–40 fold change in inhibitory potency observed when comparing m-benzamide P1 analogs to the benzamidine-containing lead compound within the same biaryl acid scaffold .

Quantitative Differentiation Evidence for 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid: Comparative Potency, Substructure Validation, and Physicochemical Metrics


Factor VIIa Inhibitory Potency of m-Benzamide P1 Substructure Versus Benzamidine Lead in a Biaryl Acid Scaffold

In the context of a biaryl acid scaffold, the m-benzamide P1 group—the substructure corresponding to the carbamoylphenyl portion of 2-[(3-carbamoylphenyl)carbamoyl]benzoic acid—was evaluated as a nonbasic replacement for the benzamidine warhead. Compounds 21a and 21b, which incorporate this m-benzamide P1 motif, demonstrated a 20–40 fold reduction in factor VIIa inhibitory potency compared to the benzamidine-containing lead compound 1 . This quantifies the specific contribution of the meta-carbamoylphenyl group to target engagement and establishes its viability as a benzamidine surrogate.

Factor VIIa inhibition Anticoagulant drug discovery Serine protease inhibitor design

X-ray Crystallographic Validation: m-Benzamide P1 Fragment Binding Mode in Factor VIIa Active Site

The co-crystal structure of factor VIIa in complex with the inhibitor 2-{2-[(3-carbamoylphenyl)carbamoyl]-6-methoxypyridin-3-yl}-5-{[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamoyl}benzoic acid (PDB ID: 4JZF, resolution 1.84 Å) provides direct structural evidence that the 2-[(3-carbamoylphenyl)carbamoyl]benzoic acid substructure engages the S1 pocket of factor VIIa . This experimental structural validation contrasts with unsubstituted N-phenylphthalamic acid, for which no comparable factor VIIa co-crystal structures are reported, indicating that the meta-carbamoyl substitution is essential for productive S1 pocket occupancy.

Structural biology X-ray crystallography Fragment-based drug design

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus Common Phthalamic Acid Comparators

Computed physicochemical properties distinguish 2-[(3-carbamoylphenyl)carbamoyl]benzoic acid from its closest commercially available analogs. The compound has a computed XLogP3-AA of 1.2, three hydrogen bond donors, and four hydrogen bond acceptors, resulting in a topological polar surface area favorable for oral bioavailability prediction . In contrast, the unsubstituted analog N-phenylphthalamic acid (CAS 4727-29-1, C14H11NO3) has a lower hydrogen bond donor count (2), higher predicted lipophilicity, and lacks the terminal carboxamide group that enables additional S1 pocket hydrogen bonding .

Physicochemical profiling Drug-likeness ADME prediction

Commercial Availability with Batch-Specific Analytical QC Documentation Versus Uncharacterized Generic Alternatives

2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid is supplied at 98% purity by Bidepharm (Product No. BD01558590) and Leyan (Product No. 1434715) with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is not uniformly available for less common phthalamic acid analogs sourced from non-specialist suppliers, where purity may be specified only by titration or TLC without orthogonal spectroscopic verification. The availability of verified purity and structural identity documentation reduces the risk of failed syntheses or irreproducible biological results due to undetected impurities or incorrect structural assignment.

Chemical procurement Quality control Analytical chemistry

Recommended Application Scenarios for 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid Based on Quantitative Differentiation Evidence


Synthesis of Nonbenzamidine Factor VIIa Inhibitors Using Biaryl Acid Scaffolds

This compound is most appropriately procured as a key synthetic intermediate or substructure fragment in the design and synthesis of next-generation factor VIIa inhibitors. As demonstrated by Bolton et al. (2013), the m-benzamide P1 motif—corresponding to the carbamoylphenyl portion of this compound—serves as a viable, nonbasic replacement for the benzamidine warhead, with a defined 20–40 fold potency trade-off that can be rationally addressed through scaffold optimization . The availability of a 1.84 Å co-crystal structure (PDB 4JZF) containing this substructure bound to factor VIIa further supports its use in structure-based drug design campaigns .

Fragment-Based Lead Discovery for Serine Protease S1 Pocket Engagement

The compound's physicochemical profile—moderate lipophilicity (XLogP3-AA = 1.2), three hydrogen bond donors, and a terminal carboxamide group—makes it a suitable fragment for exploring S1 pocket interactions in trypsin-like serine proteases beyond factor VIIa . Its distinct hydrogen-bonding capacity, which exceeds that of the unsubstituted N-phenylphthalamic acid analog by one additional donor, enables differentiated binding mode exploration . Programs targeting related coagulation factors (e.g., factor Xa, thrombin) or other serine proteases with aspartate-containing S1 pockets may benefit from this fragment.

Metal Coordination Chemistry and Lanthanide Complex Synthesis

Phthalamic acids, including N-substituted derivatives structurally related to 2-[(3-carbamoylphenyl)carbamoyl]benzoic acid, have been utilized as ligands for lanthanide coordination compounds (Eu³⁺, Gd³⁺, Tb³⁺) with confirmed complex formation by IR spectroscopy . The compound's dual carboxylic acid and carboxamide donor groups provide a bidentate coordination motif suitable for generating luminescent or magnetic materials. Researchers in inorganic and materials chemistry may consider this compound for synthesizing novel lanthanide complexes where the meta-carbamoyl substituent may modulate complex stability or photophysical properties compared to simpler phthalamic acid ligands.

Quality-Controlled Reference Standard for Analytical Method Development

Given its commercial availability at 98% purity with batch-specific NMR, HPLC, and GC documentation from multiple suppliers , this compound can serve as a reference standard for developing analytical methods for related phthalamic acid derivatives. The availability of rigorous purity certification and spectroscopic data reduces method development time and ensures traceability for regulatory submissions in impurity profiling or degradant analysis workflows.

Quote Request

Request a Quote for 2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.